[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride
Overview
Description
[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride: is a chemical compound with the empirical formula C10H13Cl2N3 and a molecular weight of 246.14 g/mol It is a derivative of benzylamine, where the benzyl group is substituted with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride typically involves the reaction of 3-(1H-pyrazol-1-yl)benzylamine with hydrochloric acid. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent production.
Purification Steps: Such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the pyrazole ring or the benzylamine moiety can be modified.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
Oxidation Products: Depending on the conditions, oxidation can lead to the formation of various oxidized derivatives.
Reduction Products: Reduction typically yields the corresponding amine or alcohol derivatives.
Substitution Products: Substitution reactions can yield a variety of substituted pyrazole or benzylamine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The benzylamine moiety can enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
- [3-(1H-Pyrazol-1-YL)phenyl]amine
- [3-(1H-Pyrazol-1-YL)benzyl]alcohol
- [3-(1H-Pyrazol-1-YL)benzyl]chloride
Uniqueness:
- Structural Features: The presence of both the pyrazole ring and the benzylamine moiety makes [3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride unique compared to its analogs.
- Chemical Reactivity: Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, highlights its versatility.
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;;/h1-7H,8,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXHALBNLDWWKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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